molecular formula C17H16BrNO3 B14187558 1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one CAS No. 882854-37-7

1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B14187558
CAS No.: 882854-37-7
M. Wt: 362.2 g/mol
InChI Key: CUMHEHZFQBMYRP-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-amino-4-bromoacetophenone and 2,6-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or saturated ketones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one would depend on its specific biological or chemical activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.

    Curcumin: A well-known natural chalcone derivative with potent anti-inflammatory and antioxidant properties.

Uniqueness

1-(2-Amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of specific functional groups such as the amino and bromo substituents, which can impart distinct chemical reactivity and biological activity compared to other chalcones.

Properties

CAS No.

882854-37-7

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

1-(2-amino-4-bromophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16BrNO3/c1-21-16-4-3-5-17(22-2)13(16)8-9-15(20)12-7-6-11(18)10-14(12)19/h3-10H,19H2,1-2H3

InChI Key

CUMHEHZFQBMYRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=CC(=O)C2=C(C=C(C=C2)Br)N

Origin of Product

United States

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